

# VS38: A Validated Substitute for CD38 Antibody in Flow Cytometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, the accurate identification and monitoring of plasma cells are critical, particularly in the context of multiple myeloma (MM). The advent of anti-CD38 monoclonal antibody therapies, such as daratumumab, has introduced a significant analytical challenge: the therapeutic antibody can mask the CD38 epitope, hindering the detection of plasma cells by conventional flow cytometry. This guide provides a comprehensive comparison of the traditional CD38 antibody with a promising alternative, VS38, supported by experimental data, detailed protocols, and pathway visualizations.

The VS38 antibody, which recognizes Cytoskeleton-Associated Protein 4 (CKAP4), also known as CLIMP-63, an intracellular protein found in the rough endoplasmic reticulum, offers a robust solution to this problem. As an intracellular target, CKAP4 is unaffected by surface-binding therapeutic antibodies, ensuring consistent and reliable detection of plasma cells.

# Performance Comparison: VS38 vs. CD38

Experimental data consistently demonstrates that VS38 is a reliable marker for plasma cell identification, showing strong concordance with CD38-based methods in daratumumab-naive patients and superior performance in patients undergoing anti-CD38 therapy.

# **Quantitative Data Summary**

The following tables summarize the key performance metrics of VS38 (specifically the VS38c clone) in comparison to a CD38-multiepitope (CD38-ME) antibody, which is designed to reduce



interference from therapeutic antibodies.

Table 1: Minimal Residual Disease (MRD) Detection

| Parameter                             | VS38c             | CD38-ME           | Concordance                        | Reference |
|---------------------------------------|-------------------|-------------------|------------------------------------|-----------|
| MRD Status<br>(Positive/Negativ<br>e) | 14/29 MRD+        | 14/29 MRD+        | 100%                               | [1][2]    |
| Qualitative MRD<br>Levels             | Highly correlated | Highly correlated | R <sup>2</sup> = 0.999, p < 0.0001 | [1][3][4] |

Table 2: Median Fluorescence Intensity (MFI) on Various Cell Populations

Data presented as median MFI.

| Cell Type                 | Treatment<br>Status   | VS38c MFI                     | CD38-ME MFI                          | Reference |
|---------------------------|-----------------------|-------------------------------|--------------------------------------|-----------|
| Normal Plasma<br>Cells    | No<br>Daratumumab     | High &<br>Comparable          | High &<br>Comparable                 |           |
| With<br>Daratumumab       | High                  | Significantly<br>Lower        |                                      |           |
| Multiple<br>Myeloma Cells | No<br>Daratumumab     | High                          | Lower than<br>normal plasma<br>cells |           |
| With<br>Daratumumab       | High                  | Tendency for lower expression |                                      |           |
| B Cells                   | No<br>Daratumumab     | Significantly<br>Lower        | Higher                               | _         |
| With<br>Daratumumab       | Comparable to no dara | Significantly<br>Lower        |                                      |           |



Note: While studies report "no significant difference" in the percentage of clonal plasma cells detected by VS38 and standard CD38 panels, specific quantitative values with statistical analysis are not consistently provided in the reviewed literature. However, the identification and quantification of plasma cells were noted to be easier with the VS38 panel, especially in cases with dim CD38 expression.

# **Experimental Protocols**

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for extracellular staining of CD38 and intracellular staining for VS38 (CKAP4).

# **Protocol 1: Extracellular Staining for CD38**

This protocol is for the direct immunofluorescent staining of cell surface antigens.

- Cell Preparation:
  - Start with a single-cell suspension from bone marrow aspirate, peripheral blood, or cell culture.
  - Wash the cells by adding 2 mL of phosphate-buffered saline (PBS) and centrifuging at 300-500 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
  - Resuspend the cell pellet in a suitable staining buffer (e.g., PBS with 2% fetal bovine serum).
- Fc Receptor Blocking:
  - (Optional but recommended) Block Fc receptors to reduce non-specific antibody binding by incubating cells with an Fc blocking reagent for 10-15 minutes at room temperature.
- Antibody Staining:
  - Add the fluorochrome-conjugated anti-CD38 antibody (and other surface markers in your panel) at the predetermined optimal concentration.
  - Incubate for 20-30 minutes at 4°C in the dark.



## · Wash:

 Wash the cells twice with 2 mL of staining buffer, centrifuging at 300-500 x g for 5 minutes after each wash.

## Data Acquisition:

- Resuspend the final cell pellet in 300-500 μL of staining buffer.
- Acquire events on a flow cytometer.

# Protocol 2: Intracellular Staining for VS38 (CKAP4)

This protocol involves cell fixation and permeabilization to allow the antibody to access the intracellular target.

- Surface Staining (Optional):
  - If combining with surface markers, perform the extracellular staining protocol (Protocol 1, steps 1-4) first.

#### · Fixation:

- $\circ$  After the final wash of the surface staining, resuspend the cell pellet in 100  $\mu$ L of fixation buffer (e.g., 4% paraformaldehyde).
- Incubate for 15-20 minutes at room temperature.
- Permeabilization and Intracellular Staining:
  - Wash the fixed cells once with PBS.
  - $\circ$  Resuspend the cell pellet in 100  $\mu$ L of permeabilization buffer (e.g., PBS with 0.1% saponin or Triton X-100).
  - Add the fluorochrome-conjugated anti-VS38 antibody at the optimal concentration.
  - Incubate for 30 minutes at room temperature in the dark.



- Wash:
  - Wash the cells twice with 2 mL of permeabilization buffer.
- Data Acquisition:
  - Resuspend the final cell pellet in 300-500 μL of staining buffer.
  - Acquire events on a flow cytometer.

# Signaling Pathways and Experimental Workflow

Visualizing the underlying biological pathways and experimental procedures can aid in understanding the rationale for using VS38 as a CD38 substitute.

# **CD38 Signaling Pathway**

CD38 is a multifunctional ectoenzyme that plays a role in calcium signaling. It metabolizes nicotinamide adenine dinucleotide (NAD+) to produce cyclic ADP-ribose (cADPR) and adenosine diphosphate-ribose (ADPR), which act as second messengers to mobilize intracellular calcium stores.





Click to download full resolution via product page

Caption: CD38 ectoenzyme activity and subsequent calcium signaling.



# **CKAP4 (VS38 Target) Signaling Pathway**

CKAP4, the target of the VS38 antibody, is a transmembrane protein that can act as a receptor for various ligands, such as Dickkopf-1 (DKK1), leading to the activation of pro-proliferative signaling pathways like PI3K/AKT.



Click to download full resolution via product page



Caption: CKAP4-mediated signaling through the PI3K/AKT pathway.

# **Experimental Workflow: VS38 vs. CD38 Comparison**

The following diagram illustrates the workflow for comparing plasma cell detection using VS38 and CD38 antibodies in a patient sample, particularly one from a patient treated with daratumumab.



Click to download full resolution via product page

Caption: Workflow for comparing CD38 and VS38 staining.



In conclusion, the VS38 antibody presents a validated and effective alternative to conventional CD38 antibodies for the identification and quantification of plasma cells by flow cytometry, especially in the era of CD38-targeted therapies. Its use can mitigate the challenges of epitope masking, leading to more accurate disease monitoring and assessment of treatment response.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. academic.oup.com [academic.oup.com]
- 2. vs38c-and-cd38-multiepitope-antibodies-provide-highly-comparable-minimal-residual-disease-data-in-patients-with-multiple-myeloma Ask this paper | Bohrium [bohrium.com]
- 3. pure.eur.nl [pure.eur.nl]
- 4. VS38c and CD38-Multiepitope Antibodies Provide Highly Comparable Minimal Residual Disease Data in Patients With Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VS38: A Validated Substitute for CD38 Antibody in Flow Cytometric Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560057#validation-of-vs38-as-a-substitute-for-cd38-antibody]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com